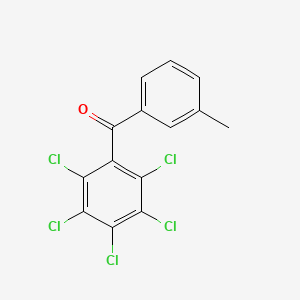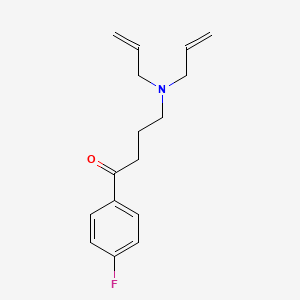![molecular formula C27H34O2 B14606393 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- CAS No. 58600-16-1](/img/structure/B14606393.png)
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- is a complex organic compound characterized by its unique structure, which includes a nonanone backbone and a fluorenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with a suitable alkylating agent, followed by further functionalization to introduce the nonanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Nonanone: A simpler ketone with a similar nonanone backbone but lacking the fluorenyl group.
Fluorenone: Contains the fluorenyl group but lacks the nonanone moiety.
Uniqueness
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- is unique due to the combination of the nonanone and fluorenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58600-16-1 |
|---|---|
Molecular Formula |
C27H34O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(7-pentanoyl-9H-fluoren-2-yl)nonan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-7-8-9-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-6-4-2/h13-18H,3-12,19H2,1-2H3 |
InChI Key |
YFYDWXKOYQZRLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)





![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)




![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)


